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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to refolding insoluble Yersinia invasin from inclusion

bodies. The following sections offer troubleshooting advice, frequently asked questions (FAQs),

detailed experimental protocols, and visualizations to facilitate successful protein refolding

experiments.

Troubleshooting Guides
This section addresses common issues encountered during the refolding of insoluble invasin.
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Problem Possible Cause Recommended Solution

Low Yield of Refolded Invasin
Suboptimal refolding buffer

composition (pH, additives).

Screen a range of pH values

(typically 7.0-8.5) and

additives. Arginine (0.4-1.0 M)

is a common additive to

suppress aggregation.[1]

Consider a fractional factorial

screen to test multiple

components.

Protein aggregation during

refolding.

Decrease the protein

concentration during refolding

(e.g., < 0.1 mg/mL).[2] Perform

refolding at a lower

temperature (e.g., 4°C). Use a

pulse or stepwise dilution

method instead of a single-

step dilution.

Incorrect disulfide bond

formation.

If your invasin construct

contains disulfide bonds,

include a redox shuffling

system in the refolding buffer,

such as reduced and oxidized

glutathione (GSH/GSSG) at a

ratio of 5:1 to 10:1.[2]

Refolded Invasin is Inactive
Protein is misfolded despite

being soluble.

Verify the structural integrity

using techniques like circular

dichroism (CD) spectroscopy.

Optimize the refolding

conditions by screening

different additives that may

promote correct folding.

The functional domain is not

properly folded.

Ensure the full integrin-binding

domain is present and

correctly folded. For truncated

invasin constructs, confirm that
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the essential binding motifs are

intact.[3]

Protein Precipitates Upon

Removal of Denaturant
Rapid removal of denaturant.

Use a gradual method for

denaturant removal, such as

stepwise dialysis against

decreasing concentrations of

urea or guanidine

hydrochloride (GdnHCl).[4] On-

column refolding with a linear

denaturant gradient can also

be effective.[5][6]

High protein concentration.

Start with a lower initial protein

concentration in the solubilized

inclusion body solution.

Inclusion Bodies are Difficult to

Solubilize

Insufficient denaturant

concentration.

Use high concentrations of

denaturants like 8 M urea or 6

M GdnHCl.[7][8]

Incomplete reduction of

disulfide bonds.

Add a reducing agent like

dithiothreitol (DTT) or β-

mercaptoethanol (BME) to the

solubilization buffer to break

any incorrect disulfide bonds

formed within the inclusion

bodies.[2]

Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize the refolding of my insoluble invasin?

A1: The first step is to perform a screening of refolding conditions. This can be done in a 96-

well format to test a variety of buffer compositions, pH levels, and additives simultaneously.

This high-throughput approach allows for the rapid identification of promising conditions for

further optimization.[1]

Q2: What are the most critical parameters to consider in the refolding buffer for invasin?
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A2: For a β-barrel outer membrane protein like invasin, key parameters include pH (typically

neutral to slightly alkaline), the presence of a mild detergent to mimic the membrane

environment (e.g., LDAO, n-octyl-β-D-glucopyranoside), and additives that suppress

aggregation, such as L-arginine.

Q3: How can I assess the quality of my refolded invasin?

A3: The quality of refolded invasin can be assessed by a combination of methods:

SDS-PAGE: To check for purity and aggregation. Folded outer membrane proteins often

exhibit a shift in mobility on SDS-PAGE compared to their unfolded counterparts (heat

modifiability assay).[9][10]

Size Exclusion Chromatography (SEC): To determine the oligomeric state and detect

aggregates.

Circular Dichroism (CD) Spectroscopy: To confirm the presence of secondary structures,

particularly the characteristic β-sheet structure of the invasin domains.

Functional Assays: By testing the ability of the refolded invasin to bind to its target integrins

on host cells.[3]

Q4: Is on-column refolding a suitable method for invasin?

A4: Yes, on-column refolding can be a very effective method, especially for His-tagged invasin
constructs.[5][6] This technique involves binding the denatured protein to a chromatography

resin and then gradually removing the denaturant with a buffer gradient. This allows the protein

to refold while immobilized, which can minimize aggregation.[5][6]

Q5: My invasin construct has a C-terminal His-tag. Will this interfere with refolding?

A5: A C-terminal His-tag is generally less likely to interfere with the folding of the N-terminal

functional domains of invasin. However, if you suspect any interference, you may consider

engineering a construct with a cleavable N-terminal His-tag.

Experimental Protocols
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The following protocols are provided as a starting point for the refolding of insoluble invasin.

Optimization will likely be required for your specific construct and expression system.

Protocol 1: Inclusion Body Isolation and Solubilization
Cell Lysis: Resuspend the E. coli cell pellet expressing the invasin construct in a lysis buffer

(e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, and protease inhibitors). Lyse the

cells using sonication or a high-pressure homogenizer.

Inclusion Body Washing: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 15

minutes at 4°C to pellet the inclusion bodies.

Wash the inclusion body pellet multiple times with a wash buffer containing a mild detergent

(e.g., 1% Triton X-100 in lysis buffer) to remove contaminating proteins and membrane

fragments. Follow with a final wash with buffer without detergent.

Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer

containing a high concentration of denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8

M Urea or 6 M GdnHCl, and 10 mM DTT).

Stir or gently agitate the suspension at room temperature for 1-2 hours or overnight at 4°C to

ensure complete solubilization.

Clarify the solubilized protein solution by centrifugation at a high speed (e.g., >100,000 x g)

for 30 minutes to remove any remaining insoluble material.

Protocol 2: Refolding by Stepwise Dialysis
This protocol is based on a general method for refolding β-barrel outer membrane proteins and

should be optimized for invasin.

Prepare Dialysis Buffers: Prepare a series of refolding buffers with decreasing

concentrations of the denaturant used for solubilization (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M

Urea/GdnHCl). The base refolding buffer can be, for example, 20 mM Tris-HCl, pH 8.0, 150

mM NaCl, 0.5% LDAO. For invasin constructs with disulfide bonds, add a redox system

(e.g., 1 mM GSH / 0.1 mM GSSG).
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Dialysis: Place the clarified, solubilized invasin solution into a dialysis bag with an

appropriate molecular weight cutoff.

Perform stepwise dialysis against each of the prepared buffers, starting with the highest

denaturant concentration, for at least 4-6 hours each at 4°C. The final dialysis step against

the denaturant-free buffer should be performed overnight with at least one buffer change.

Concentration and Purification: After dialysis, recover the refolded protein and centrifuge at

high speed to remove any aggregates. The soluble, refolded invasin can then be further

purified and concentrated using techniques like ion-exchange chromatography and size-

exclusion chromatography.

Quantitative Data Summary
The following tables summarize quantitative data gathered from literature for the refolding of

outer membrane proteins, which can serve as a starting point for optimizing invasin refolding.

Table 1: Solubilization and Refolding Conditions for BamA (a β-barrel Outer Membrane Protein)

[7]

Parameter Condition

Solubilization Buffer 20 mM Tris-HCl, pH 8.0, 8 M Urea

Initial Protein Concentration (Solubilized) ~30 mg/mL

Refolding Method Dropwise dilution

Refolding Buffer 20 mM Tris-HCl, pH 8.0, 0.5% LDAO

Final Protein Concentration (Refolding) ~0.6 mg/mL

Temperature 4°C

Incubation Time Overnight

Table 2: General Ranges for Refolding Additives
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Additive Typical Concentration Range Purpose

L-Arginine 0.4 - 1.0 M Aggregation suppressor

GSH/GSSG
1-5 mM (GSH), 0.1-0.5 mM

(GSSG)

Redox shuffling for disulfide

bond formation

Mild Detergents (LDAO, DDM) 0.1 - 1.0 % (w/v) Mimic membrane environment

Polyethylene Glycol (PEG) 1 - 5 % (w/v) Crowding agent

Sugars (e.g., Sucrose,

Trehalose)
0.1 - 0.5 M Stabilizer

Visualizations
Experimental Workflow for Invasin Refolding
Caption: Experimental workflow for refolding insoluble invasin.

Troubleshooting Flowchart for Invasin Refolding
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Caption: Troubleshooting flowchart for common invasin refolding issues.
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Caption: Simplified signaling pathway of Yersinia invasin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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